

Application Notes and Protocols for Measuring BMS-986470 In Vitro Activity

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Compound of Interest

Compound Name: BMS-986470

Cat. No.: B15542348

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Introduction

BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader.[1][2][3] It specifically targets the transcriptional repressors Zinc finger and BTB domain-containing protein 7A (ZBTB7A) and Widely-interspaced zinc finger protein (WIZ) for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] The degradation of these two repressors leads to the induction of γ -globin expression and a subsequent increase in fetal hemoglobin (HbF) levels.[2][4] This novel mechanism of action makes **BMS-986470** a promising therapeutic candidate for the treatment of sickle cell disease (SCD).[1][2]

These application notes provide detailed protocols for a range of in vitro assays to characterize the activity, selectivity, and safety profile of **BMS-986470**.

Quantitative Data Summary

The following tables summarize the in vitro activity of **BMS-986470** from preclinical studies.

Table 1: Potency and Selectivity of **BMS-986470**-Mediated Protein Degradation[2]

Target Protein	Assay Type	Cell Line	Parameter	Value (μM)
ZBTB7A	Degradation	Human CD34+ derived erythroid cells	EC50	0.009
WIZ	Degradation	Human CD34+ derived erythroid cells	EC50	0.011
Ikaros	Degradation	Human CD34+ derived erythroid cells	EC50	0.106
CK1 α	Degradation	Human CD34+ derived erythroid cells	EC50	4.303
GSTP1	Degradation	Human CD34+ derived erythroid cells	EC50	>10

 Table 2: CRBN Binding Affinity of **BMS-986470**[2]

Target	Assay Type	Parameter	Value (μM)
CRBN	Binding	IC50	0.54

 Table 3: In Vitro Permeability of **BMS-986470**[2]

Assay	Direction	Papp (nm/s)	Efflux Ratio
Caco-2	A to B	76	6.3
Caco-2	B to A	343	

 Table 4: In Vitro Safety Profile of **BMS-986470**[2]

Assay	System	Parameter	Value (µM)
hERG Inhibition	Automated Patch Clamp	IC50	>10
PBMC Toxicity	Human PBMCs	IC50	>3
Ames Test	Bacterial Reverse Mutation Assay	-	Negative
CYP Inhibition	Human Liver Microsomes	IC50	No significant inhibition

Signaling Pathway

Caption: Mechanism of action of **BMS-986470**.

Experimental Workflows

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Caption: HiBiT assay workflow for protein degradation.

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Caption: Workflow for measuring HbF induction.

Detailed Experimental Protocols

ZBTB7A and WIZ Degradation Assay (HiBiT-based)

This protocol describes a method to quantify the degradation of ZBTB7A and WIZ induced by **BMS-986470** using the HiBiT protein tagging system.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- HEK293 cells with endogenous ZBTB7A or WIZ tagged with HiBiT (generated via CRISPR/Cas9)
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- **BMS-986470** stock solution in DMSO
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- White, opaque 96-well or 384-well assay plates
- Luminometer

Procedure:

- Cell Seeding:
 - Trypsinize and resuspend HiBiT-tagged cells in culture medium.
 - Seed the cells into a white, opaque assay plate at a density of 10,000 cells/well (for 96-well) or 2,500 cells/well (for 384-well).
 - Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment:
 - Prepare a serial dilution of **BMS-986470** in culture medium. A typical concentration range would be from 0.001 nM to 10 µM. Include a DMSO vehicle control.
 - Remove the old medium from the cells and add the compound dilutions.
 - Incubate for the desired time (e.g., 2, 4, 8, 24 hours).
- Lysis and Luminescence Measurement:
 - Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
 - Add a volume of the lytic reagent equal to the volume of culture medium in each well.

- Shake the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow for the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Normalize the luminescence readings to the vehicle control.
 - Plot the normalized luminescence against the log of the **BMS-986470** concentration.
 - Calculate the EC50 value using a four-parameter logistic regression model.

Fetal Hemoglobin (HbF) Induction Assay

This protocol details the in vitro differentiation of human CD34+ cells into erythroblasts and the subsequent measurement of HbF induction by **BMS-986470**.^{[9][10][11][12]}

Materials:

- Cryopreserved human CD34+ cells
- StemSpan™ SFEM II medium (STEMCELL Technologies)
- StemSpan™ Erythroid Expansion Supplement (STEMCELL Technologies)
- Erythropoietin (EPO)
- **BMS-986470** stock solution in DMSO
- Anti-HbF antibody (FITC or PE conjugated) for flow cytometry
- TRIzol reagent for RNA extraction
- qRT-PCR reagents for γ -globin mRNA quantification

Procedure:

- Erythroid Differentiation:

- Thaw cryopreserved CD34+ cells and culture them in StemSpan™ SFEM II medium supplemented with Erythroid Expansion Supplement.[10]
- Culture the cells for 14 days, following the manufacturer's instructions for media changes and cell density.[10]
- Compound Treatment:
 - On day 7 of differentiation, add **BMS-986470** at various concentrations (e.g., 1 nM to 1 μM) to the culture. Include a DMSO vehicle control.
 - Continue the culture for another 7 days.
- Flow Cytometry for F-cell Analysis:
 - On day 14, harvest the cells and wash with PBS.
 - Fix and permeabilize the cells using a commercial kit (e.g., BD Cytotfix/Cytoperm™).
 - Stain the cells with an anti-HbF antibody.
 - Analyze the cells by flow cytometry to determine the percentage of HbF-positive cells (F-cells).
- qRT-PCR for γ-globin mRNA:
 - On day 14, harvest a separate aliquot of cells and extract total RNA using TRIzol.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform quantitative PCR using primers specific for γ-globin (HBG1/HBG2) and a housekeeping gene (e.g., GAPDH).
 - Calculate the fold change in γ-globin mRNA expression relative to the vehicle control.

In Vitro Safety and ADME Assays

The following are brief descriptions of standard protocols for assessing the in vitro safety and ADME properties of **BMS-986470**.

- Caco-2 Permeability Assay:
 - Caco-2 cells are seeded on Transwell inserts and allowed to differentiate into a monolayer for 21 days.[13][14][15][16]
 - The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13][14]
 - **BMS-986470** is added to either the apical (A) or basolateral (B) side of the monolayer.
 - The concentration of the compound in the opposite chamber is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).[13][16]
 - The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active transport.[14][16]
- CYP450 Inhibition Assay:
 - **BMS-986470** is incubated with human liver microsomes, a NADPH regenerating system, and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[17][18][19][20][21]
 - The formation of the metabolite of the probe substrate is measured by LC-MS/MS.[19][21]
 - The concentration of **BMS-986470** that causes 50% inhibition of metabolite formation (IC50) is determined.[17][18]
- hERG Inhibition Assay:
 - The effect of **BMS-986470** on the hERG potassium channel is assessed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).[22][23][24][25][26]
 - The hERG current is measured in the presence of increasing concentrations of the compound.
 - The IC50 value for hERG channel inhibition is calculated.[22]

- PBMC Cytotoxicity Assay:
 - Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[27][28][29][30]
 - The PBMCs are incubated with a range of concentrations of **BMS-986470** for 24-72 hours.
 - Cell viability is assessed by measuring ATP levels (e.g., CellTiter-Glo®) or LDH release.
 - The IC50 value for cytotoxicity is determined.
- Ames Test (Bacterial Reverse Mutation Assay):
 - Histidine-dependent strains of *Salmonella typhimurium* are exposed to **BMS-986470** with and without a metabolic activation system (S9 fraction from rat liver).[31][32][33][34][35]
 - The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.[32][35]
 - A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[32]

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